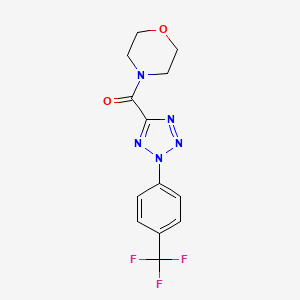
morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a trifluoromethyl group, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide . The final step involves the formation of the morpholine ring through a cyclization reaction with appropriate amine and aldehyde precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide share the morpholine ring structure.
Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole have similar tetrazole moieties.
Trifluoromethyl compounds: Trifluoromethylbenzene and trifluoromethylpyridine are examples of compounds with the trifluoromethyl group.
Uniqueness
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring provides a versatile site for chemical modifications . This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCIMQWDXVFHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
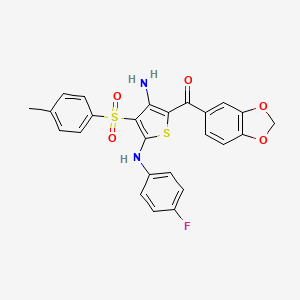
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)
![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)
![2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2501593.png)
![N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501594.png)
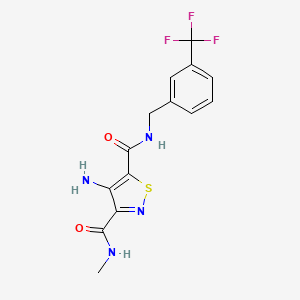
![(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2501601.png)
![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)
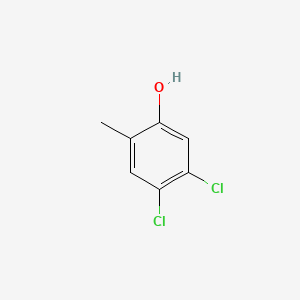
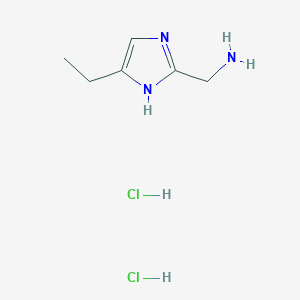
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)
![Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2501610.png)
